molecular formula C18H28O4Si4 B13730187 racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane CAS No. 18604-02-9

racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane

Katalognummer: B13730187
CAS-Nummer: 18604-02-9
Molekulargewicht: 420.8 g/mol
InChI-Schlüssel: SQMDVANNTDBLCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane is a silicon-based compound characterized by its unique cyclic structure. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their stability and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane typically involves the reaction of diphenylsilane with hexamethylcyclotetrasiloxane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired cyclic structure. The reaction conditions often include elevated temperatures and controlled pressure to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various siloxane derivatives, silanols, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s stability and biocompatibility make it useful in the development of biomaterials and drug delivery systems.

    Medicine: It is explored for its potential use in medical devices and implants due to its inert nature and compatibility with biological tissues.

    Industry: The compound is used in the production of high-performance materials, coatings, and adhesives due to its thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen backbone. The compound can form stable complexes with various substrates, facilitating reactions and enhancing the properties of materials. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biological molecules, leading to its diverse applications in medicine and biology.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetramethylcyclotetrasiloxane: Similar in structure but lacks the phenyl groups, leading to different chemical properties and applications.

    Hexaphenylcyclotrisiloxane: Contains more phenyl groups, resulting in increased rigidity and different reactivity.

    Octamethylcyclotetrasiloxane: Lacks phenyl groups and has different physical and chemical properties.

Uniqueness

Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane is unique due to its combination of phenyl and methyl groups, which impart specific chemical properties such as enhanced stability, reactivity, and compatibility with various substrates. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.

Eigenschaften

CAS-Nummer

18604-02-9

Molekularformel

C18H28O4Si4

Molekulargewicht

420.8 g/mol

IUPAC-Name

2,2,4,4,6,8-hexamethyl-6,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(6,18-15-11-8-12-16-18)22-25(5,20-23)17-13-9-7-10-14-17/h7-16H,1-6H3

InChI-Schlüssel

SQMDVANNTDBLCG-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.